molecular formula C16H25BN2O4 B592137 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1095708-32-9

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B592137
CAS No.: 1095708-32-9
M. Wt: 320.196
InChI Key: SAAGMIHGVLKZBC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C19H32BN3O4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation and coupling reactions, to introduce the boronic ester group . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can be compared with other boronic esters and related compounds:

The uniqueness of this compound lies in its stability and versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in research and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{25}B_{O}_4, with a molecular weight of 304.19 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. The process can be optimized through various synthetic routes including the use of coupling agents or protecting group strategies to enhance yield and purity.

Anticancer Properties

Recent studies have shown that compounds containing the dioxaborolane moiety exhibit significant anticancer activity. Research indicates that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : The compound's interaction with CDK6 has been characterized by binding to the kinase-inactive conformation . This selectivity is essential for developing targeted cancer therapies.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells through ROS generation .
  • Modulation of Drug Resistance : The dioxaborolane structure may enhance the ability of the compound to reverse multidrug resistance (MDR) in cancer therapies by blocking efflux pumps .

Study 1: CDK Inhibition

A study published in Molecules explored the effects of various dioxaborolane derivatives on CDK activity. The results indicated that this compound exhibited IC50 values in the nanomolar range against CDK6 and CDK4 mutants associated with specific cancers .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of this compound in vitro using breast cancer cell lines. The findings demonstrated significant reductions in cell viability and increased apoptosis rates upon treatment with varying concentrations of the compound over 48 hours .

Data Summary

PropertyValue
Molecular FormulaC17H25B O4
Molecular Weight304.19 g/mol
CAS Number877399-74-1
Anticancer ActivityInhibits CDK6/4
IC50 Against CDK6Subnanomolar range
Induces ApoptosisYes

Properties

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-11(8-9-18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGMIHGVLKZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678211
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095708-32-9
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
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